Methyl dichloroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dichloroacetate | |
|---|---|---|
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InChI |
InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3 | |
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InChI Key |
HKMLRUAPIDAGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
COC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
| Record name | METHYL DICHLOROACETATE | |
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DSSTOX Substance ID |
DTXSID2059433 | |
| Record name | 1,1-Dichloro-2-methoxy-2-oxoethane | |
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Molecular Weight |
142.97 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl dichloroacetate appears as a colorless liquid with an ethereal odor. Combustible. Flash point 176 °F. Corrosive to metals and tissue. Used to make other chemicals., Colorless liquid with an ethereal odor; [CAMEO] | |
| Record name | METHYL DICHLOROACETATE | |
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| Record name | Methyl dichloroacetate | |
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Boiling Point |
289 °F at 760 mmHg (USCG, 1999) | |
| Record name | METHYL DICHLOROACETATE | |
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Flash Point |
176 °F (USCG, 1999) | |
| Record name | METHYL DICHLOROACETATE | |
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Density |
1.3774 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | METHYL DICHLOROACETATE | |
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Vapor Pressure |
4.5 [mmHg] | |
| Record name | Methyl dichloroacetate | |
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CAS No. |
116-54-1 | |
| Record name | METHYL DICHLOROACETATE | |
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| Record name | Methyl dichloroacetate | |
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| Record name | Methyl dichloroacetate | |
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| Record name | METHYL DICHLOROACETATE | |
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| Record name | Acetic acid, 2,2-dichloro-, methyl ester | |
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| Record name | METHYL DICHLOROACETATE | |
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Melting Point |
-62 °F (USCG, 1999) | |
| Record name | METHYL DICHLOROACETATE | |
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Synthesis and Derivatization Methodologies for Methyl Dichloroacetate
Esterification Reactions for Methyl Dichloroacetate (B87207) Synthesis
The primary route for synthesizing methyl dichloroacetate is through the esterification of dichloroacetic acid. This process involves reacting the carboxylic acid with an alcohol, in this case, methanol (B129727), to form the corresponding ester.
The direct esterification of dichloroacetic acid with methanol is a fundamental and widely employed method for producing this compound. solubilityofthings.com This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product side. One approach involves heating a mixture of crude dichloroacetic acid, methanol, and a dehydrating agent like flake calcium chloride at its refluxing temperature for several hours. google.com In a specific documented procedure, 1100 pounds of crude acid were reacted with 400 pounds of methanol in the presence of 800 pounds of calcium chloride, heated at reflux for 7 hours. google.com
The reaction can also be performed using various catalysts. Studies have investigated the use of solid acid catalysts, such as zirconium tungstate (B81510) in its hydrogen form, for the catalytic esterification of various organic acids, including dichloroacetic acid, with methanol. asianpubs.orgasianpubs.org Another common method is to use a small proportion of an esterification catalyst like hydrogen chloride. google.com The water liberated during the reaction is preferably removed as it forms to ensure the reaction proceeds to completion. google.com
A well-documented industrial-scale synthesis involves reacting a significant volume of dichloroacetic acid with methanol. In one example, 2590 dm³ of dichloroacetic acid was reacted with 1100 dm³ of methanol. The reaction was characterized by the vigorous production of hydrogen chloride gas. After approximately 7.5 hours, the reaction mixture was distilled under a vacuum to yield 3650 kg of this compound, achieving a high yield of 94.3%. chemicalbook.com
Table 1: Examples of Dichloroacetic Acid Esterification with Methanol
| Reactants | Catalyst/Dehydrating Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Dichloroacetic Acid, Methanol | Flake Calcium Chloride | Reflux, 7 hours | Not specified | google.com |
| Dichloroacetic Acid, Methanol | Zirconium Tungstate (H-form) | Not specified | Not specified | asianpubs.orgasianpubs.org |
Microwave-assisted organic synthesis has emerged as a green chemistry approach that can accelerate reaction rates and improve yields. While specific studies on the microwave-assisted esterification of dichloroacetic acid to form this compound are not extensively detailed in the provided sources, the principles of this technology are well-established for related reactions. For instance, microwave irradiation has been successfully used to synthesize glyoxalic acid from this compound, demonstrating significantly reduced reaction times and increased yields compared to conventional heating methods. asianpubs.org In that specific synthesis, the yield reached 84.6% within 6 hours under microwave irradiation, which was 12.2% higher than conventional heating that required 12 hours. asianpubs.org
The advantages of microwave-assisted synthesis, such as rapid and uniform heating, suggest its potential applicability for the efficient production of this compound. asianpubs.orgunivpancasila.ac.id This technology has been applied to the synthesis of various esters and other organic compounds, often under solvent-free conditions, which enhances the environmental friendliness of the process. univpancasila.ac.idgoogle.com Furthermore, microwave-assisted transesterification has been noted as a method for producing derivatives from this compound, indicating the technology's relevance to this class of compounds. smolecule.com
Synthesis of Dichloroacetate Derivatives
This compound serves as a reactive intermediate for the synthesis of various derivatives, most notably amides, through reactions with amines. solubilityofthings.com
This compound is an effective acylating agent for producing α,α-dichloroacetamides. pharmj.org.ua The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of an amide bond. This method is a viable alternative to using more reactive and hazardous reagents like dichloroacetyl chloride. bris.ac.uk
The reactivity of amines towards this compound varies. Aliphatic amines have been shown to react at room temperature, while the acylation of aromatic amino acid derivatives often requires prolonged heating to proceed to completion. uran.ua Despite its utility, the reactivity of this compound is considered lower than some other acylating agents, which can result in moderate yields and necessitate extended reaction times and heating. bris.ac.uk
The acylation of primary and secondary amines with this compound directly yields the corresponding N-substituted dichloroacetamides. pharmj.org.uauran.ua This reaction has been used to synthesize a series of amides based on substituted ethylamines and aromatic amino acids, with reported yields ranging from 44% to 98%. pharmj.org.ua
A straightforward example is the reaction of this compound with ammonia (B1221849) water, a process known as ammonolysis, to generate the parent dichloroacetamide. google.comgoogle.com This conversion is efficient and results in the formation of dichloroacetamide and methanol. google.com In one process, this compound is reacted with ammonia water as a preliminary step in the synthesis of dichloroacetonitrile. google.com
Table 2: Synthesis of Dichloroacetamide Derivatives from this compound
| Reactant(s) | Product Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| This compound, Substituted Ethylamines | Dichloroacetamide derivatives | Room Temperature | 44-98% | pharmj.org.uauran.ua |
| This compound, Aromatic Amino Acids | Dichloroacetamide derivatives | Prolonged Heating | 44-98% | pharmj.org.uauran.ua |
Advanced Synthetic Protocols and Industrial Scale Production
The production of this compound is conducted on an industrial scale, often employing advanced protocols to ensure high purity and yield. Manufacturing facilities frequently operate under current Good Manufacturing Practices (cGMP) and hold ISO 9001:2015 certification. labscoop.com
One industrial method involves the reaction of large quantities of dichloroacetic acid and methanol in a stirred kettle, with careful control of pressure to manage the release of HCl gas. This process can yield over 94% of this compound after vacuum distillation. chemicalbook.com
Another advanced protocol focuses on the purification of this compound from byproducts. A process has been developed for the co-production of this compound and mercaptoacetic acid from the mother liquor of chloroacetic acid production. This liquor, containing both monochloroacetic and dichloroacetic acids, is first esterified. The resulting mixed esters are then treated with sodium thiosulfate, which selectively reacts with methyl monochloroacetate. The unreacted this compound can then be separated with a purity of ≥99% and a yield greater than 90%. google.com This chemical separation method is an alternative to fractional distillation, which can be challenging due to the close boiling points of the components. google.com
Mechanistic Investigations of Methyl Dichloroacetate S Biological Activity
Modulation of Cellular Metabolism
Methyl dichloroacetate (B87207), through its conversion to DCA, exerts significant influence over the central pathways of cellular energy metabolism. By targeting a key regulatory enzyme, it can shift the balance between glycolysis and mitochondrial respiration, with cascading effects on glucose, lipid, and cholesterol metabolism.
The principal molecular target of dichloroacetate is pyruvate (B1213749) dehydrogenase kinase (PDK). smolecule.comnih.govresearchgate.net PDK is a family of four isoenzymes (PDK1-4) that act as negative regulators of the pyruvate dehydrogenase complex (PDC). sigmaaldrich.comnih.gov DCA inhibits all four PDK isoforms, although its sensitivity varies among them, with PDK2 being the most sensitive and PDK3 the least. nih.govnih.gov By binding to the pyruvate-binding site on PDK, DCA allosterically inhibits the kinase's activity. me-pedia.org
The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme that serves as a gatekeeper, linking glycolysis to the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov It catalyzes the irreversible conversion of pyruvate into acetyl-CoA. nih.govresearchgate.net The activity of the PDC is tightly regulated by reversible phosphorylation. PDK phosphorylates specific serine residues on the E1α subunit of the PDH complex, leading to its inactivation. smolecule.comnih.gov
By inhibiting PDK, dichloroacetate prevents the phosphorylation of the PDH complex. smolecule.comnih.gov This maintains the PDH complex in its active, unphosphorylated state, thereby stimulating its activity. mdpi.comnih.gov The increased PDH activity enhances the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidation. smolecule.comnih.govresearchgate.net Studies have demonstrated that administration of DCA leads to a significant increase in PDH activity in various tissues, including muscle, liver, and brain. pediatriconcall.comfishersci.comdovepress.com Chronic treatment with DCA has also been shown to increase the total amount of PDH enzyme in certain deficient cell lines. wikipedia.org
Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) production, even in the presence of sufficient oxygen (aerobic glycolysis). This metabolic state is associated with inhibited mitochondrial pyruvate oxidation. The inhibition of the PDH complex by overexpressed PDK is a key contributor to the Warburg effect. smolecule.com
Dichloroacetate can reverse the Warburg effect by inhibiting PDK. This action reactivates the PDH complex, shifting the cell's metabolism from aerobic glycolysis towards glucose oxidation within the mitochondria. smolecule.com This metabolic switch leads to a decrease in lactate production and glucose consumption, which are hallmarks of attenuating the Warburg effect. By promoting the mitochondrial oxidation of pyruvate, DCA effectively forces cancer cells to abandon their preferred glycolytic metabolism. smolecule.com
A direct consequence of PDK inhibition by dichloroacetate is the enhanced oxidation of glucose. smolecule.com By activating the PDH complex, DCA increases the flux of pyruvate into the mitochondria, thereby promoting its oxidation. smolecule.comnih.gov This has been demonstrated in various tissues, including heart and muscle, where DCA treatment stimulates the oxidation of both glucose and lactate.
However, the effect on the pool of TCA cycle intermediates (TCAI) can be complex. In resting human skeletal muscle, DCA infusion was found to reduce the total concentration of TCAI. This is believed to occur because the increased flux through PDH diverts pyruvate away from anaplerotic pathways, which would otherwise replenish TCAI. Essentially, by promoting the oxidative disposal of pyruvate, less is available for non-oxidative, replenishing reactions.
Table 1: Effects of Dichloroacetate on Cellular Metabolism
| Metabolic Process | Key Enzyme/Complex | Effect of Dichloroacetate | Outcome |
| PDH Regulation | Pyruvate Dehydrogenase Kinase (PDK) | Inhibition | Increased PDH activity. smolecule.comsigmaaldrich.com |
| Glucose Metabolism | Pyruvate Dehydrogenase (PDH) Complex | Activation | Shift from glycolysis to glucose oxidation. smolecule.comnih.gov |
| Warburg Effect | Pyruvate Dehydrogenase Kinase (PDK) | Inhibition | Reversal of aerobic glycolysis in cancer cells. |
| TCA Cycle | Pyruvate Dehydrogenase (PDH) Complex | Increased flux | Enhanced entry of acetyl-CoA into the cycle. |
Dichloroacetate also exerts significant effects on lipid and cholesterol metabolism, primarily through its influence on the availability of acetyl-CoA, a key precursor for lipid synthesis. nih.gov
In isolated rat hepatocytes, DCA has been shown to inhibit fatty acid synthesis and stimulate fatty acid oxidation. The inhibition of fatty acid synthesis is a direct result of diverting pyruvate toward oxidation in the mitochondria, thereby reducing the cytosolic pool of acetyl-CoA available for lipogenesis. The increased fatty acid oxidation in the liver contributes to a decrease in serum triglycerides. In brown adipose tissue, DCA also directly inhibits fatty acid synthesis.
Regarding cholesterol, early studies indicated that DCA inhibits cholesterolgenesis. nih.gov This effect is thought to be mediated by the inhibition of key enzymes in the cholesterol synthesis pathway. More recent research has elucidated a specific mechanism whereby DCA controls cholesterol homeostasis by increasing the expression of the LDL receptor (LDLR). This effect is mediated through the activation of the ERK5/MEF2 signaling pathway, which transcriptionally activates the LDLR gene, leading to increased LDL cholesterol uptake by cells. However, some studies in isolated liver cells and laying hens did not observe a significant effect on cholesterol synthesis or egg cholesterol content, respectively, suggesting the effects might be context- or species-dependent.
Table 2: Research Findings on Dichloroacetate's Metabolic Effects
| Study Focus | Model System | Key Finding | Reference |
| Glucose Oxidation | Cultured neurons and astroglia | DCA stimulated glucose and lactate oxidation, particularly in astroglia. | |
| Fatty Acid Metabolism | Isolated rat hepatocytes | DCA inhibited fatty acid synthesis by 33% and increased fatty acid oxidation by 76%. | |
| TCA Cycle Intermediates | Human skeletal muscle (at rest) | DCA infusion reduced the total concentration of TCA cycle intermediates. | |
| Cholesterol Homeostasis | Cell lines, primary human hepatocytes, mouse models | DCA increases LDL receptor expression via the ERK5/MEF2 pathway. | |
| Warburg Effect | Human lung cancer cell lines | DCA treatment decreased lactate production and glucose consumption. |
Role in Oxidative Phosphorylation
Methyl dichloroacetate, through its active form DCA, plays a significant role in modulating cellular energy metabolism by promoting oxidative phosphorylation (OXPHOS). nih.govresearchgate.net DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. nih.govresearchgate.net This activation facilitates the conversion of pyruvate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle within the mitochondria. nih.govnih.gov The increased flux of pyruvate into the TCA cycle enhances the production of reducing equivalents, such as NADH and FADH2, which are essential substrates for the electron transport chain (ETC). nih.gov
The increased availability of these substrates fuels the process of oxidative phosphorylation, leading to a more efficient generation of ATP compared to glycolysis. nih.gov This metabolic shift from glycolysis to glucose oxidation is a key mechanism underlying the biological activity of DCA. nih.govdcaguide.org Studies have shown that treatment with DCA leads to an increase in oxygen consumption rates, a direct indicator of enhanced oxidative phosphorylation. nih.govfrontiersin.org By promoting a more oxidative metabolic state, DCA can influence various cellular processes that are dependent on energy availability and the redox state of the cell. plos.orgmdpi.com
Cellular Signaling Pathway Modulation
This compound, primarily through the action of its hydrolytic product dichloroacetate (DCA), modulates a variety of cellular signaling pathways, leading to diverse biological outcomes. These effects are largely downstream of its primary action on mitochondrial metabolism.
Induction of Apoptosis
DCA has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govgoogle.com This pro-apoptotic effect is intricately linked to its ability to shift cellular metabolism towards oxidative phosphorylation. The enhanced mitochondrial activity leads to the opening of mitochondrial transition pores, which allows for the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm. nih.govgoogle.com
The release of cytochrome c triggers the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.govgoogle.com Specifically, the activation of caspase-9 and caspase-3 has been observed following DCA treatment. google.com Furthermore, DCA can influence the expression of proteins belonging to the Bcl-2 family, which are key regulators of apoptosis. iiarjournals.org For instance, it can lead to the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2, thereby tilting the cellular balance towards apoptosis. iiarjournals.org In some instances, DCA-induced apoptosis is also associated with the p53-PUMA pathway, where PUMA (p53 upregulated modulator of apoptosis) counteracts the pro-survival effects of Bcl-2. nih.gov
| Cell Line | Apoptotic Mechanism | Key Proteins Involved | Reference |
| Breast Cancer Cells | Caspase-dependent apoptosis | Caspases, PARP | nih.gov |
| Endometrial Cancer Cells | Mitochondrial-regulated apoptosis | Cytochrome c, Caspases, PUMA, Bcl-2, Survivin | nih.gov |
| A549 Lung Cancer Cells | Mitochondria-dependent apoptosis | Caspase-3, Caspase-9, BAX, Bcl-2 | google.comiiarjournals.org |
| Glioblastoma Cells | Mitochondria-dependent apoptosis | p53, p21 | dcaguide.org |
Reactive Oxygen Species (ROS) Generation and Modulation
The metabolic shift towards oxidative phosphorylation induced by DCA can also lead to an increase in the production of reactive oxygen species (ROS) within the mitochondria. plos.orgnih.gov While cancer cells often exhibit elevated basal levels of ROS, a further increase beyond a certain threshold can induce oxidative stress and trigger cell death. mdpi.commdpi.com The increased electron flow through the electron transport chain, a consequence of enhanced glucose oxidation, can lead to electron leakage and the formation of superoxide (B77818) radicals. nih.govmdpi.com
This DCA-induced ROS generation has been implicated as a key mechanism in its cytotoxic effects, particularly when combined with other agents. nih.govplos.org For example, in combination with metformin (B114582), which inhibits complex I of the electron transport chain, DCA enhances ROS production, leading to synergistic induction of apoptosis. nih.gov The accumulation of ROS can cause damage to cellular components such as DNA, lipids, and proteins, ultimately contributing to cell death. iiarjournals.orgmdpi.com
| Cell Line/Model | Effect on ROS | Associated Outcome | Reference |
| Breast Cancer Cells (with Metformin) | Enhanced mitochondrial superoxide production | Increased apoptosis | nih.gov |
| Endometrial Cancer Cells | Translocation of ROS from mitochondria to cytoplasm | Induction of apoptosis | nih.gov |
| Glioblastoma Cells | Increased mitochondrial ROS | Induction of apoptosis | dcaguide.org |
| Liver Cancer Cells | Increased ROS generation | Enhanced antitumor effect of pirarubicin | nih.gov |
Regulation of Intracellular pH
DCA can influence intracellular pH (pHi) through its metabolic effects. nih.gov By shifting metabolism from glycolysis to oxidative phosphorylation, DCA reduces the production of lactic acid. nih.govspandidos-publications.com The accumulation of lactic acid is a major contributor to the acidic tumor microenvironment. Therefore, by decreasing lactate production, DCA can lead to an increase in both intracellular and extracellular pH, a process known as alkalinization. spandidos-publications.comiiarjournals.org
However, the effect of DCA on pHi can be complex. In some tumor cells, DCA has been shown to decrease the expression of monocarboxylate transporters (MCTs) and V-ATPase, which are involved in proton extrusion. nih.gov This can result in a reduction of intracellular pH, or intracellular acidification. This acidification can, in turn, induce caspase activation and DNA fragmentation, contributing to apoptosis. nih.gov The net effect of DCA on pHi likely depends on the specific cell type and its metabolic characteristics. nih.gov
Angiogenesis Inhibition Mechanisms
DCA has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. dcaguide.orgnih.gov This anti-angiogenic effect is linked to its ability to modulate the activity of hypoxia-inducible factor-1α (HIF-1α). dcaguide.orgresearchgate.net HIF-1α is a key transcription factor that is often stabilized in the hypoxic environment of tumors and drives the expression of pro-angiogenic factors, most notably vascular endothelial growth factor (VEGF). nih.govspandidos-publications.com
By promoting oxidative phosphorylation, DCA can decrease the hypoxic conditions that stabilize HIF-1α. dcaguide.org Furthermore, the increase in mitochondrial ROS and the activation of p53 can also lead to the suppression of HIF-1α activity. dcaguide.org The resulting decrease in VEGF expression leads to a reduction in the stimulation of endothelial cell growth and migration, thereby inhibiting angiogenesis. researchgate.netembopress.org Additionally, the reduction in lactic acid production by DCA can also contribute to its anti-angiogenic effects, as lactate itself can promote angiogenesis. nih.govembopress.org
| Factor | Effect of DCA | Consequence | Reference |
| HIF-1α | Inhibition | Decreased pro-angiogenic gene expression | dcaguide.org |
| VEGF | Decreased expression | Reduced stimulation of endothelial cells | researchgate.net |
| Lactic Acid | Reduced production | Decreased pro-angiogenic signaling | nih.govembopress.org |
Attenuation of Neuroinflammation and Autophagy
Emerging evidence suggests that DCA may have roles in attenuating neuroinflammation and modulating autophagy. semanticscholar.orgtandfonline.com In the context of the nervous system, DCA has shown neuroprotective effects in various models of neurological disease. semanticscholar.orgnih.gov It is thought to exert these effects by improving mitochondrial metabolism, reducing oxidative stress, and consequently attenuating neuroinflammatory responses. tandfonline.comnih.gov For instance, DCA has been shown to mitigate neuroinflammation induced by microglia. acs.org
The role of DCA in autophagy, a cellular process of self-digestion and recycling of cellular components, appears to be context-dependent. In some cancer cells, DCA has been found to induce a protective form of autophagy, where inhibiting this process can enhance DCA-induced apoptosis. spandidos-publications.comsigmaaldrich.com This suggests that in these cases, autophagy acts as a survival mechanism against the metabolic stress induced by DCA. Conversely, in other contexts, such as in models of ischemia-reperfusion injury, DCA has been shown to decrease autophagic activity, which is associated with a protective effect on neurons. tandfonline.com This attenuation of excessive autophagy may be linked to the reduction of oxidative stress. tandfonline.com
Interaction with Specific Molecular Targets
The biological effects of dichloroacetate (DCA), the active form of this compound, are mediated through its interaction with several specific intracellular proteins. These interactions alter critical cellular pathways, including energy metabolism, ion channel function, and responses to hypoxia.
Pyruvate Dehydrogenase Kinase (PDK) Isoforms
A primary and well-documented target of DCA is the family of pyruvate dehydrogenase kinase (PDK) isoforms. nih.govresearchgate.net PDKs are mitochondrial enzymes that act as crucial regulators of the pyruvate dehydrogenase complex (PDC), which is the gateway for pyruvate to enter the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. mdpi.comresearchgate.net There are four known PDK isoforms (PDK1, PDK2, PDK3, and PDK4) in mammals, which exhibit different tissue distributions and regulatory properties. nih.govnih.gov
DCA functions as a pyruvate analog, inhibiting all four PDK isoforms. researchgate.netgoogle.com By binding to the N-terminal domain of PDK, DCA prevents the kinase from phosphorylating and thereby inactivating the E1α subunit of the PDC. mdpi.comresearchgate.net This inhibition of PDK leads to a sustained activation of the PDC. researchgate.netsigmaaldrich.com Consequently, the metabolic balance within the cell shifts from cytoplasmic glycolysis towards mitochondrial glucose oxidation. researchgate.net This switch enhances the production of acetyl-CoA from pyruvate, fueling the TCA cycle. nih.gov
Studies have shown that DCA's inhibition of PDK is isoform-specific in some contexts. For instance, in certain cancer cells, DCA was found to reduce the abundance of PDK1, while in skeletal muscle cells, it suppressed both PDK1 and PDK2. nih.gov The structural basis for this inhibition involves DCA promoting conformational changes in PDK1 that are transmitted to both the nucleotide-binding and lipoyl-binding pockets, leading to the enzyme's inactivation. mdpi.comgoogle.com
Table 1: Effects of Dichloroacetate (DCA) on PDK and Cellular Metabolism
| Target/Process | Effect of DCA | Consequence | References |
| PDK Isoforms (1-4) | Inhibition | Prevents phosphorylation and inactivation of PDC. | google.com, researchgate.net |
| Pyruvate Dehydrogenase Complex (PDC) | Activation | Increases conversion of pyruvate to acetyl-CoA. | researchgate.net, sigmaaldrich.com |
| Cellular Metabolism | Shift from glycolysis to oxidative phosphorylation | Enhances TCA cycle activity and mitochondrial respiration. | researchgate.net, nih.gov |
Glutathione (B108866) Transferase Zeta 1 (GSTZ1) Interaction and Inactivation
Dichloroacetate is both a substrate and a mechanism-based inactivator of Glutathione Transferase Zeta 1 (GSTZ1). researchgate.netwikipedia.org GSTZ1, also known as maleylacetoacetate isomerase, is an enzyme involved in the catabolism of tyrosine and the detoxification of certain compounds by catalyzing their conjugation with glutathione. neurology.orguran.ua The enzyme metabolizes DCA to glyoxylate (B1226380). uran.ua
However, during this catalytic process, DCA irreversibly inactivates GSTZ1. researchgate.netneurology.org This inactivation occurs through the formation of a covalent adduct between a reactive intermediate of DCA metabolism and a critical cysteine residue (Cys-16) on the enzyme. neurology.org The formation of this adduct triggers the degradation of the GSTZ1 protein. wikipedia.org This self-inactivating property means that with repeated exposure, the metabolism of DCA decreases, leading to its accumulation and altered pharmacokinetics. researchgate.netwikipedia.org The rate of GSTZ1 inactivation can be influenced by factors such as age and cellular chloride concentrations. researchgate.netwikipedia.org Studies in rats have shown that mitochondrial GSTZ1 is inactivated more rapidly by DCA than the cytosolic form of the enzyme. wikipedia.org
Voltage-Gated Potassium Channels (Kv1.5)
Research has indicated that DCA can influence the expression and function of voltage-gated potassium channels, specifically Kv1.5. nih.gov These channels are crucial for maintaining the membrane potential in various cell types, including cardiac and smooth muscle cells. The function of Kv channels is linked to cellular processes like proliferation and apoptosis.
In some cancer cells, the expression of Kv1.5 is suppressed, which contributes to a more hyperpolarized mitochondrial membrane and resistance to apoptosis. nih.gov Studies have shown that treatment with DCA can restore the expression of Kv1.5. nih.gov This restoration of Kv channel function is part of a broader mechanism where DCA helps to normalize the mitochondrial membrane potential, thereby lowering the threshold for initiating apoptosis. nih.gov While DCA is not a direct blocker or opener of the channel, its metabolic effects indirectly lead to the modulation of Kv1.5 expression.
HIF-1α Activity Modulation
Dichloroacetate has been shown to modulate the activity of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a master transcription factor that allows cells to adapt to low oxygen (hypoxic) conditions, a common feature of the microenvironment in solid tumors. sigmaaldrich.com Under hypoxic conditions, HIF-1α is stabilized and promotes a glycolytic metabolism by upregulating genes for glucose transporters and glycolytic enzymes, including PDK. sigmaaldrich.com
DCA can inhibit HIF-1α activity even in the absence of oxygen (normoxia). sigmaaldrich.com The mechanism is linked to its primary effect on mitochondria. By reactivating the PDC and promoting oxidative phosphorylation, DCA increases the production of reactive oxygen species (ROS) and α-ketoglutarate by the mitochondria. sigmaaldrich.com Both increased ROS and α-ketoglutarate promote the degradation of HIF-1α. sigmaaldrich.com The suppression of HIF-1α by DCA can, in turn, lead to a decrease in the expression of its target genes, including those involved in angiogenesis like vascular endothelial growth factor (VEGF). sigmaaldrich.com However, some studies suggest that DCA's effect on PDK1 expression can be partially independent of HIF-1α, indicating a complex regulatory network. nih.gov
ABC Transporter Downregulation
Studies have revealed that DCA can influence the expression of ATP-binding cassette (ABC) transporters. ABC transporters are a family of membrane proteins that actively transport a wide variety of substrates across cell membranes, including drugs. Overexpression of certain ABC transporters, such as ABCB1 (also known as MDR1), is a major cause of multidrug resistance in cancer cells.
A metabolic switch towards oxidative phosphorylation, induced by DCA, has been shown to decrease the expression of several ABC transporters, including ABCB1, ABCC1, ABCC5, and ABCG2. This effect, however, appears to be dependent on the status of the tumor suppressor protein p53. In cells with functional wild-type p53, DCA treatment and the resulting shift to oxidative phosphorylation led to a downregulation of these transporters. This modulation is linked to the ERK5/MEF2 signaling pathway, which regulates the transcription of ABC transporter genes.
Table 2: Summary of this compound's (as DCA) Molecular Interactions
| Molecular Target | Mechanism of Interaction | Resulting Biological Effect | References |
| Pyruvate Dehydrogenase Kinase (PDK) | Competitive inhibition as a pyruvate analog. | Re-activation of PDC, shift to oxidative metabolism. | mdpi.com, researchgate.net, nih.gov |
| Glutathione Transferase Zeta 1 (GSTZ1) | Mechanism-based inactivation during its own metabolism. | Decreased DCA clearance upon repeated exposure. | wikipedia.org, neurology.org, researchgate.net |
| Voltage-Gated Potassium Channels (Kv1.5) | Indirectly increases expression. | Contributes to normalization of mitochondrial membrane potential. | nih.gov |
| HIF-1α | Promotes its degradation via increased ROS and α-ketoglutarate. | Decreased adaptation to hypoxia and reduced angiogenesis. | , sigmaaldrich.com, nih.gov |
| ABC Transporters | Downregulates expression via metabolic shift (p53-dependent). | Potential to reverse multidrug resistance. | , |
Advanced Analytical Methodologies for Methyl Dichloroacetate Research
Spectroscopic Techniques in Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of methyl dichloroacetate (B87207) and identifying products from its reactions. These techniques probe the interaction of molecules with electromagnetic radiation, providing a unique fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of methyl dichloroacetate. In ¹H NMR, the chemical environment of hydrogen atoms (protons) is analyzed. The spectrum of this compound is characterized by two distinct signals, corresponding to the two different types of protons in the molecule: the proton on the dichlorinated carbon and the protons of the methyl group. nih.govchemicalbook.com
The chemical shifts are influenced by the electronegativity of the neighboring atoms. The single proton of the dichloro-methyl group (–CHCl₂) is significantly deshielded by the two adjacent chlorine atoms and the carbonyl group, causing it to resonate at a higher frequency (further downfield). The three protons of the methoxy (B1213986) group (–OCH₃) are less deshielded and appear as a separate signal.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Group | Chemical Shift (ppm) | Multiplicity |
| -CHCl₂ | ~5.9-6.1 | Singlet |
| -OCH₃ | ~3.8-3.9 | Singlet |
Note: Actual chemical shifts can vary slightly depending on the solvent and instrument used.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. rsc.org While HPLC is adept at separating components within a complex mixture, MS provides detailed molecular weight and structural information. lcms.cz
This method is particularly valuable for analyzing polar compounds that are not easily volatilized for gas chromatography. nih.gov In the context of this compound research, LC-MS is especially useful for the analysis of its degradation products, such as dichloroacetic acid, which is a small, polar compound. nih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) can be employed to improve the retention and separation of such polar analytes. nih.govnih.gov The mass spectrometer then ionizes the separated compounds, allowing for their detection and quantification with extremely high sensitivity. rsc.org
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. mdpi.com It is a valuable tool for identifying the functional groups present in a molecule. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. mdpi.com
In research on this compound, FTIR spectroscopy has been instrumental in studying its atmospheric degradation. acs.orgresearchgate.net In-situ FTIR allows for real-time monitoring of gas-phase reactions. For instance, in studies of the atmospheric sink of this compound initiated by hydroxyl (•OH) radicals, FTIR was used to identify and quantify the reaction products. acs.orgresearchgate.net
Table 2: Products Identified from the Reaction of this compound with •OH Radicals via FTIR Spectroscopy
| Product | Chemical Formula | Yield Percentage (%) |
| Dichloroacetic acid | Cl₂CHCOOH | 44 ± 3% |
| Phosgene (B1210022) | COCl₂ | 43 ± 3% |
| Carbon monoxide | CO | 41 ± 6% |
Source: Data from atmospheric simulation reactor studies. acs.org
Chromatographic Methods
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile organic compounds. brjac.com.br For quantitative analysis, a known amount of a standard compound is run through the GC to establish a calibration curve. The area under the peak of the analyte in an unknown sample is then compared to this curve to determine its concentration. aidic.it
GC is highly effective for the quantitative analysis of this compound in various matrices. The method provides high resolution and can be coupled with various detectors, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for sensitive detection. aidic.itshimadzu.com The quantitative analysis of metabolites containing carboxylic groups, similar to the degradation products of this compound, can be achieved with high sensitivity using GC-based methods, often after a derivatization step to increase volatility. nih.gov
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) creates a robust tool for both separating and identifying components of a mixture. gcms-id.ca GC separates the individual compounds, which are then introduced into the mass spectrometer. The MS provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for positive identification by comparing it to spectral libraries. brjac.com.br
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often used with GC-MS. nih.gov It involves exposing a coated fiber to a sample, where analytes partition onto the fiber, which is then transferred to the GC inlet for analysis. This method is effective for concentrating volatile and semi-volatile compounds from a sample matrix. researchgate.netresearchgate.net
In studies of this compound's atmospheric reactions with chlorine (Cl) atoms, GC-MS combined with SPME has been used to identify and quantify the resulting products. researchgate.net
Table 3: Products Identified from the Reaction of this compound with Cl Atoms via GC-MS/SPME
| Product | Chemical Formula | Yield Percentage (%) |
| Carbon monoxide | CO | 44 ± 2% |
| Dichloroacetic acid | Cl₂CHCOOH | 24 ± 2% |
| Phosgene | COCl₂ | 19 ± 3% |
| Methyl trichloroacetate (B1195264) | CCl₃C(O)OCH₃ | 16 ± 1% |
Source: Data from experimental photoreactor studies. researchgate.net
Multi-Omics Approaches in Mechanistic Studies
The intricate molecular mechanisms underlying the therapeutic and biological effects of this compound are being increasingly unraveled through the application of integrated multi-omics approaches. nih.govnih.govfrontiersin.org These methodologies, which combine the comprehensive analysis of different biological molecules, offer a powerful lens to decipher complex biological systems and identify previously unknown therapeutic targets. nih.govmdpi.com By integrating metabolomic and transcriptomic data, researchers can construct a more holistic view of the cellular response to this compound, linking changes in gene expression to subsequent alterations in metabolic pathways. frontiersin.orgembopress.org This integrated strategy has proven valuable in elucidating the compound's mechanism of action, particularly in contexts such as cancer research, by identifying key metabolic pathways and molecular players involved in the treatment response. nih.govnih.gov
Metabolomic Profiling
Metabolomic profiling, the large-scale study of small molecules or metabolites within cells and biological systems, has provided significant insights into the metabolic reprogramming induced by dichloroacetate (DCA), the active component of this compound. nih.govnih.gov These studies utilize techniques like proton nuclear magnetic resonance (¹H NMR) and gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) to characterize the metabolic landscape of cells following exposure. frontiersin.orgnih.gov
A primary finding from metabolomic analyses is the significant alteration of metabolic pathways related to cellular energy production. nih.govnih.gov Research has consistently shown that DCA treatment impacts the Warburg effect—a phenomenon where cancer cells predominantly produce energy through glycolysis even in the presence of oxygen. nih.govnih.govesmed.org By promoting mitochondrial function, DCA shifts metabolism from glycolysis towards oxidative phosphorylation. nih.govdcaguide.orgnih.gov
Key research findings from metabolomic studies include:
Alterations in the Citric Acid Cycle: A notable finding is the increase in citric acid levels in response to DCA treatment. nih.govnih.gov This suggests a redirection of pyruvate (B1213749) into the mitochondria to fuel the tricarboxylic acid (TCA) cycle. nih.govoup.com
Modulation of Pyruvate and Lactate (B86563) Levels: DCA inhibits the enzyme pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. dcaguide.orgnih.govoup.com This action promotes the conversion of pyruvate to acetyl-CoA, thereby reducing the levels of pyruvate and lactate, key products of glycolysis. nih.govoup.com
Broad Metabolic Shifts: Studies have observed significant metabolic shifts in both intracellular and extracellular environments of treated cells. nih.govresearchgate.net The metabolic profile of the extracellular media, in particular, shows pronounced changes, reflecting the altered metabolic state of the cells. nih.govresearchgate.net
Table 1: Key Metabolomic Changes Induced by Dichloroacetate (DCA) Treatment
| Metabolite | Observed Change | Associated Pathway | Reference |
|---|---|---|---|
| Citric Acid | Increase | Citric Acid Cycle (TCA Cycle) | nih.govnih.gov |
| Lactate | Decrease | Glycolysis / Warburg Effect | nih.govoup.com |
| Pyruvate | Decrease | Glycolysis / TCA Cycle Entry | nih.gov |
| Bicarbonate (from 13C-pyruvate) | Increase | Pyruvate Dehydrogenase (PDH) Flux | oup.com |
Transcriptomic Analysis
Transcriptomic analysis, which involves studying the complete set of RNA transcripts produced by an organism, reveals how this compound exposure alters gene expression to orchestrate cellular responses. nih.govnih.gov By employing techniques like RNA sequencing (RNA-Seq), researchers can identify differentially expressed genes and the signaling pathways they regulate. nih.govfrontiersin.org
Transcriptomic studies have demonstrated that dichloroacetate (DCA) induces significant changes in gene expression that are linked to its metabolic effects and other cellular processes. nih.govnih.gov These analyses have been crucial in identifying potential therapeutic targets and understanding the broader biological impact of the compound. nih.govnih.gov
Key findings from transcriptomic research include:
Identification of Therapeutic Targets: Integrated analysis of metabolomic and transcriptomic data has identified the Macrophage Migration Inhibitory Factor (MIF) gene as a potential therapeutic target. nih.govnih.gov DCA treatment has been shown to lead to a decrease in MIF gene expression. nih.govnih.gov
Regulation of Proto-Oncogenes: Studies in mouse liver have shown that DCA can induce the hypomethylation and increased expression of the proto-oncogenes c-jun and c-myc. oup.comresearchgate.net This effect is linked to its carcinogenic potential in rodents and highlights the compound's ability to influence epigenetic regulation and gene expression. oup.comresearchgate.net
Impact on Metabolic and Signaling Pathways: Gene pathway analysis indicates that DCA affects cellular processes linked to increased oxidative metabolism, which is a primary mechanism of its action. nih.govnih.govresearchgate.net Over time, gene expression patterns can shift to reflect more pro-tumorigenic pathways, indicating complex interactions between DCA's metabolic reprogramming effects and normal aging mechanisms. nih.govnih.gov
Persistent Gene Expression Alterations: Research has shown that transcriptomic changes can be robust and persistent, even after exposure to DCA is discontinued. nih.govnih.gov These persistent alterations in gene expression, sometimes correlated with changes in DNA methylation, may contribute to long-term biological effects. nih.govnih.gov
Table 2: Selected Genes with Altered Expression Following Dichloroacetate (DCA) Exposure
| Gene | Change in Expression | Biological Context/Pathway | Reference |
|---|---|---|---|
| MIF (Macrophage Migration Inhibitory Factor) | Decrease | Cancer Progression, Inflammation | nih.govnih.gov |
| c-jun | Increase / Overexpression | Cell Proliferation, Carcinogenesis | oup.comresearchgate.net |
| c-myc | Increase / Overexpression | Cell Cycle Progression, Carcinogenesis | oup.comresearchgate.net |
Computational and Theoretical Studies on Methyl Dichloroacetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure, geometry, and energetic properties of molecules. For methyl dichloroacetate (B87207), these calculations have been crucial in elucidating its conformational preferences and reaction pathways.
Tautomerism is a form of isomerism involving molecules that readily interconvert, most commonly through the migration of a proton. While Hartree-Fock (HF) and Density Functional Theory (DFT) are powerful methods for studying tautomeric equilibria, this area of study is more relevant to the parent compound, dichloroacetic acid, than to its methyl ester, methyl dichloroacetate.
Due to the absence of an acidic carboxylic proton, this compound does not exhibit the keto-enol tautomerism characteristic of its parent acid. Theoretical studies on dichloroacetic acid, however, have utilized HF and DFT to predict the structure and relative energies of its tautomers. nih.govsemanticscholar.org For instance, calculations on dichloroacetate have identified two dominant tautomers, with DFT being employed to calculate their infrared spectra and predict their relative stability. nih.govsemanticscholar.org Such studies demonstrate the utility of these quantum chemical methods in analyzing the subtle energy differences between tautomeric forms, though this specific phenomenon is not a feature of this compound's chemistry.
Computational methods have been instrumental in determining the three-dimensional structure and conformational landscape of this compound. Theoretical calculations, often combined with experimental techniques like gas-phase electron diffraction, have identified two stable conformers of the molecule. researchgate.net
These conformers are distinguished by the dihedral angle between the dichloromethyl group and the carbonyl group. The two forms are:
Syn conformer : Where the C-H bond of the CHCl₂ group is positioned syn (eclipsed) relative to the C=O bond.
Gauche conformer : Where a C-Cl bond is gauche relative to the C=O bond.
Ab initio calculations have been used to determine the geometric parameters for these conformers. For both stable forms, the methoxy (B1213986) group (-OCH₃) is found to be syn with respect to the carbonyl group. researchgate.net Theoretical studies have successfully predicted the relative abundance of these conformers at room temperature.
| Parameter | Value |
|---|---|
| r(C=O) | 1.213 Å |
| r(C-O) | 1.346 Å |
| r(O-CH₃) | 1.468 Å |
| r(C-CCl₂) | 1.502 Å |
| ∠C-C=O | 124.7° |
| ∠C-O-C | 115.9° |
Understanding the chemical reactivity of this compound, particularly its atmospheric degradation, relies on mapping its potential energy surface (PES) for various reactions. DFT calculations have been employed to explore the reaction mechanisms between this compound and atmospheric oxidants like hydroxyl (•OH) radicals and chlorine (Cl•) atoms. acs.org
These studies involve identifying all critical points on the PES, including reactants, transition states, and products. acs.org For the reaction with •OH and Cl• radicals, the primary mechanism is hydrogen atom abstraction from either the dichloromethyl (Cl₂HC–) or the methyl (–CH₃) group. acs.org
By using hybrid exchange-correlation functionals such as M06-2X and MN15 with an aug-cc-pVTZ basis set, researchers have calculated the energies of the transition states and the products. acs.org These calculations allow for the determination of reaction pathways and theoretical rate coefficients. For example, the global calculated rate coefficient for the reaction with •OH radicals is 1.07 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, while for the reaction with •Cl atoms, it is 7.34 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org This theoretical approach provides a detailed mechanism, suggesting that the formation of products like phosgene (B1210022) (COCl₂) occurs mainly via H-abstraction from the Cl₂HC– group, whereas products like dichloroacetic acid (Cl₂CHCOOH) are more favorably formed following abstraction from the –OCH₃ group. acs.org
Molecular Dynamics (MD) Simulations for Phase Transitions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach has been applied to this compound to investigate its behavior at interfaces and to understand the thermodynamics of phase transitions.
Specifically, MD simulations have been used to study the adsorption of this compound at the vapor-liquid interface. These simulations provide insights into properties such as the surface layer thickness and its dependence on temperature. For a series of chloroacetates including this compound, simulations have shown that the surface layer thickness increases with temperature but decreases as the intermolecular interactions become stronger.
Furthermore, MD simulations are exploited to calculate the entropies of the bulk liquid and surface phases at different temperatures. This information is crucial for determining the reversible heat of phase transition from the bulk phase to the surface phase. The trends observed in these simulations are consistent with theoretical models of surface adsorption, providing a molecular-level understanding of the phase transition energetics.
Prediction of Spectroscopic Properties (e.g., IR Spectra)
Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and interpret complex spectra. While experimental Fourier Transform Infrared (FTIR) spectroscopy is used to identify this compound and its reaction products, theoretical calculations are essential for assigning the observed vibrational bands. researchgate.netacs.org
DFT and other quantum chemical methods are used to calculate the harmonic vibrational frequencies of this compound and its conformers. researchgate.netdtic.mil The calculated spectrum, although often subject to systematic errors that may require scaling, provides a powerful tool for interpreting experimental results. For example, in studies of the atmospheric degradation of this compound, calculated IR spectra of possible products like phosgene and dichloroacetic acid are used to identify and quantify their formation in experiments. researchgate.netacs.org The comparison between the experimental and calculated spectra helps to confirm the reaction mechanism and product distribution. researchgate.net This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis.
Future Directions and Emerging Research Avenues for Methyl Dichloroacetate
Development of Novel Derivatives for Enhanced Efficacy
The development of novel derivatives of dichloroacetate (B87207) is a key area of research aimed at improving its efficacy and overcoming limitations. While sodium dichloroacetate has shown promise in inducing cancer cell apoptosis, its cytotoxic activity can be low. nih.gov To address this, scientists are synthesizing and evaluating new analogs.
One promising approach involves the creation of N-phenyl-2,2-dichloroacetamide analogues. nih.gov Research has demonstrated that these derivatives can possess significantly greater cytotoxic potencies. For instance, the derivative N-(3-iodophenyl)-2,2-dichloroacetamide has been shown to have a much lower IC50 value (a measure of potency) against A549 lung cancer cells compared to the parent compound. nih.gov This enhanced activity is a crucial step towards developing more effective therapeutic agents. Further research in this area will likely focus on optimizing the structure of these derivatives to maximize their anti-cancer effects while maintaining a low toxicity profile. nih.gov
| Derivative | Target Cell Line | IC50 (µM) | Reference |
| Sodium Dichloroacetate | A549 | >1000 | nih.gov |
| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 | 4.76 | nih.gov |
Exploration of Synergistic Therapeutic Combinations
A significant and promising area of research is the exploration of synergistic therapeutic combinations involving dichloroacetate. The goal is to combine DCA with other agents to enhance its anti-cancer effects, potentially allowing for lower doses and reduced side effects.
Combination with Metformin (B114582): Studies have investigated the combination of DCA with metformin, an anti-diabetic drug that also has anti-cancer properties. In glioblastoma cells, this combination has been shown to have a synergistic cytotoxic effect, leading to reduced cell growth and induced apoptosis. nih.govresearchgate.net The combination appears to work by dually targeting the metabolic pathways of cancer cells. researchgate.net Research in breast cancer cell lines has also demonstrated that the combination of DCA and metformin synergistically induces cell death through a mechanism involving oxidative damage. mdpi.com
Combination with Curcumin (B1669340): Another area of exploration is the combination of DCA with curcumin, a natural compound with anti-inflammatory and anti-cancer properties. Studies have shown that combining DCA with an essential oil-blended curcumin (ECUR) can dramatically augment the inhibition of cancer cell survival and enhance the induction of apoptosis. iiarjournals.org This synergistic effect was observed to be mitochondria-dependent. iiarjournals.org
Combination with Conventional Chemotherapy: Research has also focused on the synergistic effects of DCA with traditional chemotherapy agents. For example, DCA has been shown to synergistically inhibit cervical cancer cells when combined with cisplatin. mdpi.com The proposed mechanism involves DCA's ability to shift cancer cell metabolism, making them more susceptible to the cytotoxic effects of cisplatin. mdpi.com
| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
| Metformin | Glioblastoma, Breast Cancer | Increased apoptosis, reduced cell growth, induced oxidative damage | nih.govresearchgate.netmdpi.com |
| Curcumin (ECUR) | Hepatoma | Enhanced inhibition of cell survival, increased apoptosis | iiarjournals.org |
| Cisplatin | Cervical Cancer | Increased susceptibility to cytotoxic effects | mdpi.com |
| Doxorubicin | Doxorubicin-resistant cells | Sensitizes cells to doxorubicin-induced cell death | mdpi.com |
| Capecitabine | Not specified | Enhanced cytotoxic effects | mdpi.com |
Advancements in Drug Delivery Systems
To improve the therapeutic index of methyl dichloroacetate, researchers are exploring advanced drug delivery systems. These systems aim to increase the concentration of the drug at the target site while minimizing exposure to healthy tissues, thereby reducing potential side effects. nih.gov
Future delivery systems for this compound could include:
Nanoparticle-based systems: Nanocarriers such as liposomes, polymeric nanoparticles, and polymer-lipid hybrid nanoparticles are being investigated for their ability to encapsulate drugs, improve their stability, and facilitate targeted delivery. nih.govnih.gov These systems can be engineered to release the drug in a controlled and sustained manner. scirp.org
"Smart" drug delivery systems: These advanced systems are designed to respond to specific stimuli within the tumor microenvironment, such as changes in pH or enzyme levels, to release the drug precisely at the site of action. dovepress.com This targeted approach has the potential to significantly enhance the efficacy of the therapy. dovepress.com
Injectable in-situ gelling systems: These formulations could provide a sustained release of this compound over an extended period, which may be beneficial for long-term treatment regimens. nih.gov
The development of such sophisticated delivery systems could overcome some of the challenges associated with traditional drug administration, including poor bioavailability and systemic toxicity. dovepress.com
Personalized Medicine Approaches based on Genetic Polymorphisms
The concept of personalized medicine, which involves tailoring treatment to an individual's genetic makeup, is a rapidly advancing field that holds significant promise for the future of this compound therapy. ejcmpr.comejcmpr.comresearchgate.net The response to a drug can vary significantly between individuals due to genetic differences, particularly in the genes that code for drug-metabolizing enzymes and drug targets. nih.govnih.gov
Future research in this area will likely focus on:
Pharmacogenomics: Identifying genetic polymorphisms that influence the metabolism, efficacy, and potential toxicity of this compound. For example, variations in genes encoding enzymes involved in the drug's metabolic pathway could lead to different patient outcomes. nih.gov
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to this compound therapy. This would allow for the selection of patients who would derive the most benefit, moving away from a "one-size-fits-all" approach. nih.gov
By understanding the genetic basis of individual drug responses, clinicians may one day be able to select the optimal dose of this compound for each patient, maximizing its therapeutic effect while minimizing adverse reactions. ejcmpr.comejcmpr.com
Further Elucidation of Undiscovered Molecular Targets
While the primary molecular target of dichloroacetate is pyruvate (B1213749) dehydrogenase kinase, emerging evidence suggests that it may have other anti-cancer mechanisms. researchgate.net The elucidation of these undiscovered molecular targets is a critical area of ongoing and future research.
Potential novel mechanisms of action that warrant further investigation include:
Angiogenesis Inhibition: Some studies suggest that DCA may have the ability to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. researchgate.net
Immune Activation: There is emerging evidence that DCA may be able to modulate the immune system, potentially enhancing the body's own anti-tumor response. researchgate.net
Cancer Stem Cell Targeting: Research is exploring the possibility that DCA could specifically target cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. researchgate.net
Uncovering these additional molecular targets and pathways will provide a more comprehensive understanding of how this compound exerts its anti-cancer effects and could open up new avenues for its therapeutic application, both as a monotherapy and in combination with other treatments.
Q & A
Q. What are the key physicochemical properties of methyl dichloroacetate (MDCA) critical for experimental design?
MDCA is a volatile organic compound (VOC) with a boiling point of 141–145°C, density of 1.381 g/cm³, and moderate water solubility . Its volatility necessitates sealed storage and controlled ventilation during handling. The compound’s reactivity with Cl and OH radicals (e.g., ) underscores its atmospheric instability . Researchers must account for its flammability (flash point: 80°C) and corrosivity by using inert atmospheres and corrosion-resistant equipment .
Q. How is MDCA synthesized, and what analytical methods ensure purity?
MDCA is synthesized via esterification of dichloroacetic acid with methanol. Catalytic dechlorination of trichloroacetates (e.g., ethyl trichloroacetate) using hydrogen and palladium catalysts is an alternative route . Impurities like residual dichloroacetic acid or chlorinated byproducts are monitored via GC-MS and FTIR spectroscopy. Sigma-Aldrich reports ≥99% purity for research-grade MDCA, validated by retention time alignment (4.9 min in GC-MS) and characteristic IR peaks (e.g., C=O stretch at ~1750 cm⁻¹) .
Advanced Research Questions
Q. What experimental methodologies are used to determine kinetic parameters for MDCA’s atmospheric degradation?
The relative rate method employs reference compounds (e.g., chloromethane, cyclopropane) in a 480 L Pyrex reactor coupled to in situ FTIR. Rate coefficients () are derived from logarithmic decay plots of MDCA and reference compounds under Cl atom exposure. Triplicate experiments with varied initial concentrations (10–50 ppm) ensure reproducibility, yielding a standard deviation of ±0.88 × 10⁻¹³ cm³/molecule/s . For OH radical reactions, laser-induced fluorescence (LIF) or pulsed photolysis-resonance fluorescence (PP-RF) techniques are recommended.
Q. How are degradation products of MDCA identified and quantified in atmospheric studies?
Primary products (dichloroacetic acid, phosgene, methyl trichloroacetate, CO) are quantified using GC-MS/SPME and FTIR. Product yields are calculated via molar response factors: dichloroacetic acid (24 ± 2%), phosgene (19 ± 3%), and CO (44 ± 2%) . Fragmentation patterns in GC-MS (e.g., m/z = 45 for dichloroacetic acid) and FTIR bands (e.g., phosgene’s C=O stretch at 1828 cm⁻¹) confirm identity. Statistical tools like Kruskal-Wallis tests assess variability across replicates .
Q. What environmental impact assessment models incorporate MDCA’s degradation data?
MDCA’s atmospheric lifetime (≈3 years) is derived from its and OH radical reactivity. Acidification potential (0.45) and global warming potentials (8.2, 2.2, and 0.6 for 20-, 100-, and 500-year horizons) are calculated using the IPCC’s radiative forcing models . Persistent products like dichloroacetic acid require compartmental fate analysis (air, water, soil) via fugacity models (e.g., EQC, TaPL3).
Q. How does hydrolysis of MDCA contribute to environmental or biological toxicity?
Hydrolysis of MDCA yields dichloroacetic acid (DCA), a known mitochondrial pyruvate dehydrogenase kinase inhibitor. DCA’s environmental persistence (half-life >100 days in water) and bioaccumulation potential necessitate ecotoxicological assays (e.g., algal growth inhibition, Daphnia magna mortality). In biomedical contexts, DCA’s metabolic effects (e.g., lactate reduction, apoptosis induction) are studied via mitochondrial membrane potential assays (JC-1 staining) and RNA-seq profiling .
Methodological Considerations
- Safety Protocols : Use NIOSH-approved respirators (N95), nitrile gloves, and full-body chemical suits during handling. Store MDCA in sealed containers under nitrogen to prevent hydrolysis .
- Data Validation : Cross-validate kinetic data using multiple reference compounds (e.g., chloromethane and cyclopropane) to minimize systematic errors .
- Statistical Analysis : Apply non-parametric tests (Mann-Whitney U, Kruskal-Wallis) for non-normal distributions in product yield datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
